
3-Chloro-2-methylprop-2-ene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-methylprop-2-ene-1-sulfonyl chloride is an organic compound with the molecular formula C4H6Cl2O2S. It is a derivative of propene and is characterized by the presence of both a chloro and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylprop-2-ene-1-sulfonyl chloride typically involves the chlorination of 2-methylpropene followed by sulfonylation. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and a sulfonylating agent like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and sulfonylation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound. The industrial methods also focus on minimizing by-products and optimizing reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-methylprop-2-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, acids
Catalysts: Lewis acids, bases
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide, while addition of a halogen can result in a dihalogenated product.
Applications De Recherche Scientifique
3-Chloro-2-methylprop-2-ene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-methylprop-2-ene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the sulfonyl chloride group can form strong covalent bonds with nucleophiles. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the propene moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-methylpropene: Lacks the sulfonyl chloride group, making it less reactive in certain types of reactions.
2-Methylpropene-1-sulfonyl chloride: Similar structure but without the chloro group, leading to different reactivity patterns.
3-Chloro-2-methylpropane-1-sulfonyl chloride: Similar but with a saturated carbon chain, affecting its chemical behavior.
Uniqueness
3-Chloro-2-methylprop-2-ene-1-sulfonyl chloride is unique due to the presence of both a chloro and a sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. Its dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C4H6Cl2O2S |
|---|---|
Poids moléculaire |
189.06 g/mol |
Nom IUPAC |
(E)-3-chloro-2-methylprop-2-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6Cl2O2S/c1-4(2-5)3-9(6,7)8/h2H,3H2,1H3/b4-2+ |
Clé InChI |
XVVJLSQSWLFUDY-DUXPYHPUSA-N |
SMILES isomérique |
C/C(=C\Cl)/CS(=O)(=O)Cl |
SMILES canonique |
CC(=CCl)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


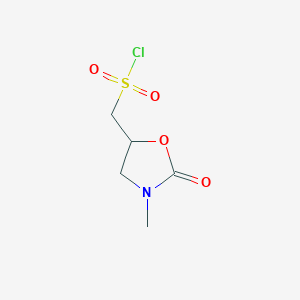
![3-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13238143.png)
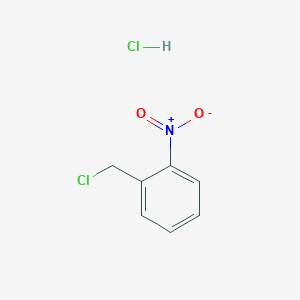
amine](/img/structure/B13238156.png)
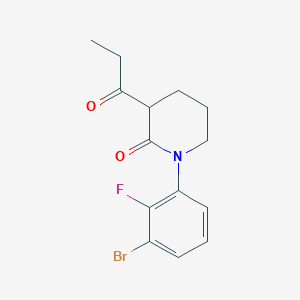
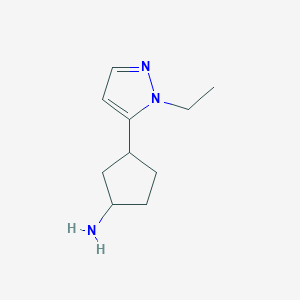
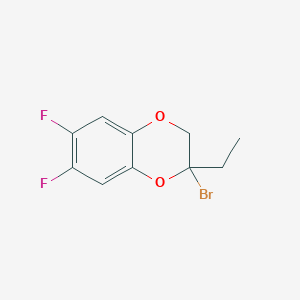

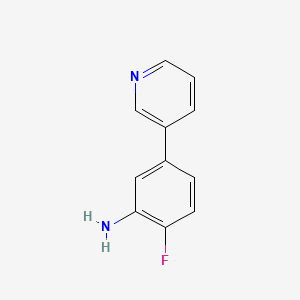
![N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13238197.png)
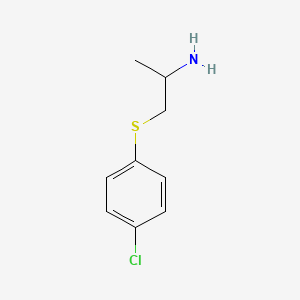
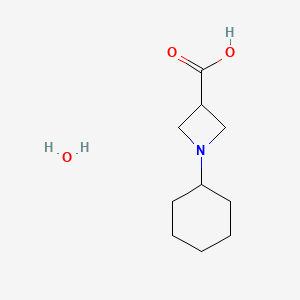
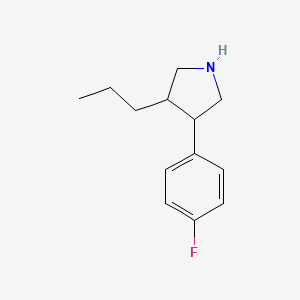
![1-Methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13238208.png)
